

tert-Butyl (5-methoxy-2-nitrophenyl)carbamate

CAS number 185428-55-1

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Compound of Interest

Compound Name: *tert-Butyl (5-methoxy-2-nitrophenyl)carbamate*

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Technical Guide: tert-Butyl (5-methoxy-2-nitrophenyl)carbamate

CAS Number: 185428-55-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **tert-Butyl (5-methoxy-2-nitrophenyl)carbamate**, a key intermediate in pharmaceutical synthesis. This document outlines its chemical properties, experimental protocols for its use, and its role in the development of targeted cancer therapies.

Chemical and Physical Properties

tert-Butyl (5-methoxy-2-nitrophenyl)carbamate is a nitrobenzene derivative that serves as a crucial building block in organic synthesis. Its chemical structure combines a Boc-protected amine, a methoxy group, and a nitro group on a benzene ring, making it a versatile precursor for the introduction of a substituted aniline moiety in complex molecules.

Property	Value	Source
CAS Number	185428-55-1	[1]
Molecular Formula	C ₁₂ H ₁₆ N ₂ O ₅	[1]
Molecular Weight	268.27 g/mol	[1]
Appearance	Yellow solid	[2]
Storage Temperature	2-8°C, sealed in a dry environment	[3]
Solubility	No data available	
Melting Point	No data available	
Boiling Point	No data available	
Hazards	Harmful if swallowed	[3]

Role in Drug Discovery and Development

tert-Butyl (5-methoxy-2-nitrophenyl)carbamate is a pivotal intermediate in the synthesis of third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). Notably, it is a key precursor in the manufacturing of Osimertinib (AZD9291), a medication used to treat non-small cell lung cancer with specific EGFR mutations.[\[2\]](#)[\[4\]](#) The nitro group can be readily reduced to an amine, which then participates in further coupling reactions to construct the core structure of the final active pharmaceutical ingredient (API).

Experimental Protocols

While a specific protocol for the synthesis of **tert-Butyl (5-methoxy-2-nitrophenyl)carbamate** is not readily available in the searched literature, a detailed experimental procedure for a closely related and subsequent synthetic step is provided below. This reaction illustrates the utility of a similar Boc-protected nitrophenyl intermediate in the synthesis of a diamine precursor for Osimertinib.

Synthesis of {4-[(2-Dimethylamino-ethyl)-methyl-amino]-2-methoxy-5-nitrophenyl}-carbamic acid tert-butyl ester[\[2\]](#)[\[4\]](#)

This procedure details the nucleophilic substitution reaction on a fluorinated precursor, which is structurally analogous to the title compound in terms of the protected nitrophenylamine core.

Materials:

- (4-Fluoro-2-methoxy-5-nitro-phenyl)-carbamic acid tert-butyl ester
- N¹,N¹,N²-trimethylethane-1,2-diamine
- N,N-Diisopropylethylamine (DIPEA)
- N,N-Dimethylacetamide (DMA)
- Dichloromethane (DCM)
- Anhydrous sodium sulfate

Equipment:

- Reaction flask
- Magnetic stirrer and heat plate
- Standard laboratory glassware for extraction and filtration
- Rotary evaporator

Procedure:

- To a solution of (4-fluoro-2-methoxy-5-nitro-phenyl)-carbamic acid tert-butyl ester (1.0 eq) in DMA, add N,N-Diisopropylethylamine (DIPEA) (1.0 eq) and N¹,N¹,N²-trimethylethane-1,2-diamine (1.2 eq).
- Heat the reaction mixture to 60°C and stir for 2 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture and extract with dichloromethane (DCM).

- Wash the combined organic layers with water and brine.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as an orange solid.

Quantitative Data:

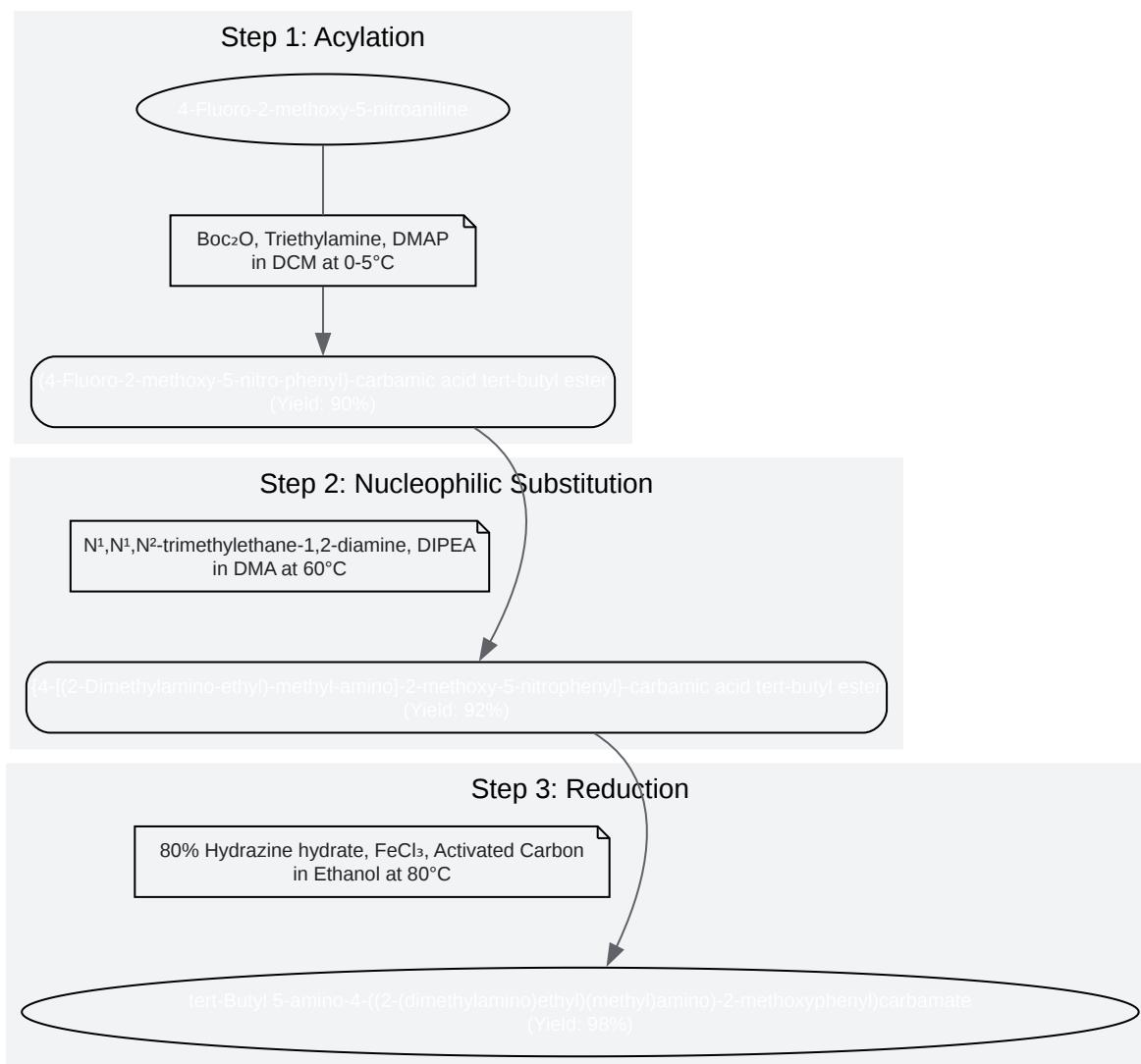
- Yield: 92%[\[4\]](#)
- Purity: Confirmed by ^1H NMR and Mass Spectrometry (MS).[\[2\]](#)[\[4\]](#)

Visualizations

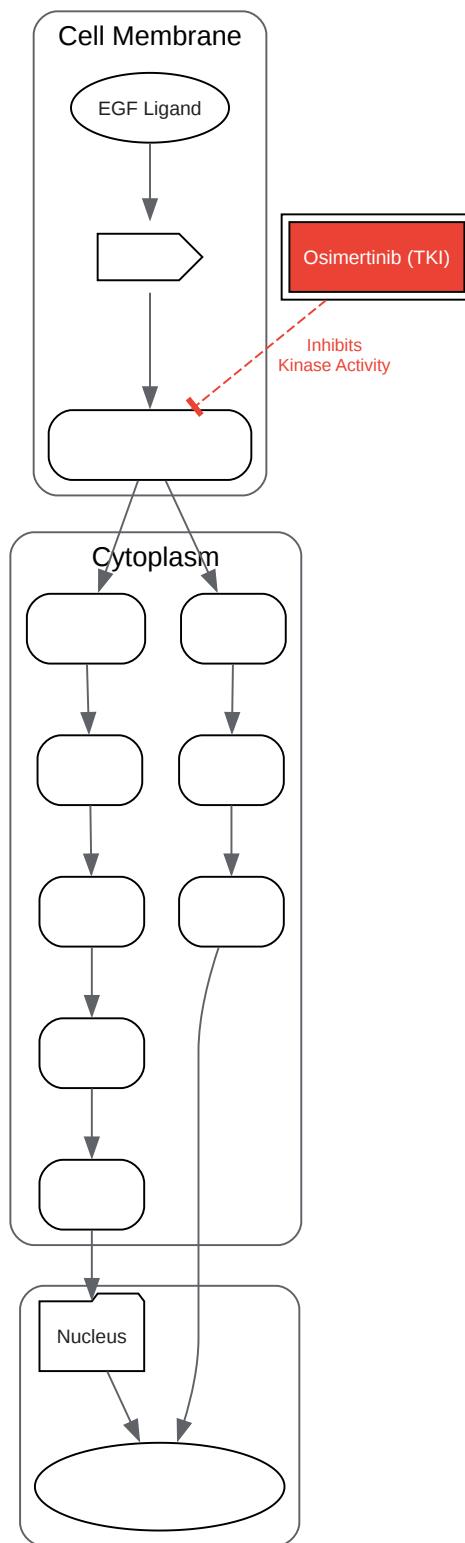
Experimental Workflow: Synthesis of an Osimertinib Precursor

The following diagram illustrates the key steps in the synthesis of a diamino intermediate for Osimertinib, starting from a Boc-protected nitrophenyl precursor.

Experimental Workflow: Synthesis of an Osimertinib Precursor



Simplified EGFR Signaling Pathway and TKI Inhibition

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